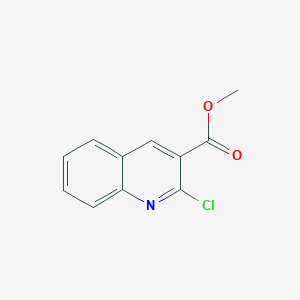

Methyl 2-chloroquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPJNOFBMQEIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450115 | |

| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-85-4 | |

| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloroquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 2-chloroquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The primary focus is on a robust and widely applicable multi-step synthesis commencing with readily available acetanilides, proceeding through a Vilsmeier-Haack reaction and subsequent oxidation, and culminating in a Fischer esterification. An alternative synthetic strategy originating from quinolin-2-one precursors is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for procedural choices, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[2] Specifically, 2-chloroquinoline-3-carboxylates serve as versatile intermediates, allowing for further functionalization at the 2- and 3-positions to generate libraries of novel compounds for drug screening programs. The title compound, this compound, is a valuable synthon for these endeavors.

Primary Synthetic Pathway: A Three-Step Approach from Acetanilides

A prevalent and reliable method for the synthesis of this compound involves a three-step sequence starting from substituted acetanilides. This pathway leverages the Vilsmeier-Haack reaction for the construction of the core quinoline ring system.

Step 1: Vilsmeier-Haack Cyclization for 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds.[3] In this synthesis, an acetanilide is treated with the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield a 2-chloroquinoline-3-carbaldehyde intermediate.[4]

Causality of Experimental Choices:

-

Vilsmeier Reagent: The electrophilic iminium salt formed from DMF and POCl₃ is key to both the formylation and the subsequent cyclization onto the activated benzene ring of the acetanilide.

-

Acetanilide: The acetamido group serves as a directing group and provides the necessary atoms for the formation of the pyridine ring of the quinoline system. Electron-donating groups on the aniline ring can facilitate the cyclization, often leading to higher yields.[5]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde [3]

-

To a flask cooled to 0°C, add N,N-dimethylformamide (DMF, 0.15 mol).

-

Slowly add freshly distilled phosphoryl chloride (POCl₃, 0.35 mol) dropwise while maintaining the temperature at 0-5°C with stirring.

-

To this Vilsmeier reagent, add the desired substituted acetanilide (0.05 mol) portion-wise.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into crushed ice water (300 mL) with vigorous stirring.

-

The precipitated product, 2-chloroquinoline-3-carbaldehyde, is collected by filtration.

-

Recrystallize the crude product from ethyl acetate to afford the purified aldehyde.

Data Presentation: Characterization of 2-Chloroquinoline-3-carbaldehyde

| Property | Value | Reference |

| Appearance | White to yellow crystalline powder | [6] |

| Melting Point | 148-150 °C | [7] |

| Molecular Formula | C₁₀H₆ClNO | [7] |

| Molecular Weight | 191.61 g/mol | [7] |

Visualization: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.

Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

The second step involves the oxidation of the aldehyde group of 2-chloroquinoline-3-carbaldehyde to a carboxylic acid. Various oxidizing agents can be employed for this transformation.

Causality of Experimental Choices:

-

Oxidizing Agent: A mild oxidizing agent is required to selectively oxidize the aldehyde without affecting the chloro-substituted quinoline ring. Ceric ammonium nitrate has been reported for the cleavage of a different group to yield the carboxylic acid, indicating the stability of the quinoline core under these oxidative conditions.[8]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acid [8]

Note: This is an adapted procedure based on the cleavage of a precursor to yield the target acid. Direct oxidation protocols may vary.

-

Dissolve the precursor to 2-chloroquinoline-3-carboxylic acid in acetonitrile (CH₃CN).

-

Prepare a solution of ceric ammonium nitrate (CAN) in water.

-

Add the CAN solution to the pre-cooled and stirred solution of the starting material.

-

Monitor the reaction to completion using TLC.

-

Pour the reaction mixture into cold water.

-

Filter the resulting residue to obtain the crude 2-chloroquinoline-3-carboxylic acid.

-

Crystals suitable for analysis can be obtained by slow evaporation of the filtrate.

Step 3: Fischer Esterification to this compound

The final step is the esterification of 2-chloroquinoline-3-carboxylic acid with methanol to yield the target compound. The Fischer esterification is a classic and effective method for this transformation, involving an acid catalyst.[9][10]

Causality of Experimental Choices:

-

Methanol: Serves as both the reactant and often as the solvent, used in excess to drive the equilibrium towards the product.[1]

-

Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[11]

-

Heat: The reaction is typically performed under reflux to increase the reaction rate.[3]

Experimental Protocol: Synthesis of this compound (General Procedure) [1][3]

-

In a round-bottom flask, dissolve 2-chloroquinoline-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography or recrystallization.

Data Presentation: Characterization of this compound

| Property | Value | Reference |

| Appearance | Crystalline solid | [12] |

| Melting Point | 70-72 °C | [12] |

| Molecular Formula | C₁₁H₈ClNO₂ | [12] |

| Molecular Weight | 221.64 g/mol | [12] |

Visualization: Overall Synthetic Pathway

Caption: Three-step synthesis of this compound from acetanilide.

Alternative Synthetic Route: From Quinolin-2(1H)-one Precursors

An alternative approach to the 2-chloroquinoline scaffold involves the chlorination of a pre-formed quinolin-2(1H)-one (also known as a carbostyril). This method can be advantageous if the corresponding quinolin-2-one is readily accessible.

Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

The synthesis of the quinolin-2-one precursor can be achieved through various established methods, such as the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester.

Chlorination to this compound

The key transformation in this route is the chlorination of the 2-oxo position. This is typically achieved using a strong chlorinating agent.

Causality of Experimental Choices:

-

Chlorinating Agent: Reagents such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) are commonly used to convert the amide-like oxygen of the quinolin-2-one into a chloro group.

Experimental Protocol: Chlorination of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Conceptual)

-

To a flask containing Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, add an excess of phosphorus oxychloride (POCl₃).

-

Optionally, phosphorus pentachloride (PCl₅) can be added to facilitate the reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

This technical guide has detailed two primary synthetic strategies for the preparation of this compound. The three-step sequence involving the Vilsmeier-Haack reaction offers a versatile and widely applicable route from simple acetanilides. The alternative pathway from quinolin-2-one precursors provides another viable option, depending on the availability of starting materials. The provided experimental protocols and the rationale behind the procedural choices are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this important building block for applications in drug discovery and development.

References

- ChemBK. 2-Chloro-quinoline-3-carboxylic acid methyl ester. [Link]

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. (2016). [Link]

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. (2018). [Link]

- Fischer Esterification-Typical Procedures. OperaChem. (2024). [Link]

- Fischer Esterific

- A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.

- Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

- 2-Chloroquinoline-3-carboxylic acid.

- Fischer Esterific

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 6. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Chloro-3-quinolinecarboxaldehyde 98 73568-25-9 [sigmaaldrich.com]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chembk.com [chembk.com]

Introduction: The Strategic Importance of Methyl 2-chloroquinoline-3-carboxylate

An In-depth Technical Guide to the Starting Materials and Synthesis of Methyl 2-chloroquinoline-3-carboxylate

This compound is a pivotal molecular scaffold in medicinal and industrial chemistry. Its structure, featuring a quinoline core functionalized with a reactive chloro group at the 2-position and an ester at the 3-position, renders it an exceptionally versatile synthon. This compound serves as a critical starting material for the construction of more complex, fused heterocyclic systems and for the synthesis of a wide array of substituted quinoline derivatives.[1] These derivatives are investigated for a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the selection of starting materials, the causality of reaction mechanisms, and field-proven experimental protocols.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction Approach

The most prevalent and industrially scalable route to the quinoline core of the target molecule is the Vilsmeier-Haack reaction.[3] This powerful formylation and cyclization method utilizes simple, readily available precursors to construct the 2-chloro-3-formylquinoline skeleton, which is then elaborated to the final product.[4]

Conceptual Framework & Starting Materials

The synthesis begins not with a pre-formed ring system, but with a substituted aniline. This aniline is first protected as an acetanilide, which then serves as the substrate for the Vilsmeier-Haack cyclization.

-

Core Starting Material: A substituted or unsubstituted aniline . The choice of aniline dictates the substitution pattern on the benzene portion of the final quinoline ring.

-

Acylating Agent: Acetic anhydride is typically used to convert the starting aniline into its corresponding N-arylacetamide (acetanilide) .

-

Vilsmeier Reagent Precursors: The key reagent is generated in situ from:

Mechanism and Rationale

The Vilsmeier-Haack reaction is a multi-step process involving the formation of a potent electrophile, followed by an intramolecular electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt, often called the Vilsmeier reagent.[6] This species is the key driver of the reaction.

-

Electrophilic Attack: The electron-rich N-arylacetamide attacks the Vilsmeier reagent.

-

Cyclization: Subsequent intramolecular cyclization onto the aromatic ring builds the quinoline core. This step is facilitated by the presence of electron-donating groups on the N-arylacetamide.

-

Chlorination and Formylation: The reaction conditions inherently lead to the formation of a 2-chloro-3-formylquinoline. The chlorine atom is installed at the C2 position, and a formyl group is introduced at the C3 position.[4][7]

The initial product of this powerful one-pot reaction is 2-chloroquinoline-3-carbaldehyde . To reach the target methyl ester, two subsequent transformations are required: oxidation of the aldehyde and esterification of the resulting carboxylic acid.

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde [8]

-

To a flask containing N,N-Dimethylformamide (DMF, 3 molar equivalents), cooled in an ice bath (0-5°C), add phosphorus oxychloride (POCl₃, 15 molar equivalents) dropwise with continuous stirring.

-

After the addition is complete, add the corresponding substituted acetanilide (1 molar equivalent) portion-wise to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to 80-90°C for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][8]

-

Upon completion, carefully pour the reaction mixture into crushed ice with stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until the product precipitates.[9]

-

Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent like ethyl acetate to obtain pure 2-chloroquinoline-3-carbaldehyde.[7]

Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

-

Dissolve the 2-chloroquinoline-3-carbaldehyde from the previous step in a suitable solvent.

-

Perform an oxidation reaction using an appropriate oxidizing agent. A documented method involves using silver nitrate in the presence of sodium hydroxide.

-

Upon completion, acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter, wash, and dry the resulting 2-chloroquinoline-3-carboxylic acid.

Step 3: Esterification to this compound

-

Reflux the 2-chloroquinoline-3-carboxylic acid in absolute methanol containing a catalytic amount of concentrated sulfuric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield the final this compound.

| Reagent/Parameter | Step 1: Vilsmeier-Haack | Step 2: Oxidation | Step 3: Esterification |

| Starting Material | N-Arylacetamide | 2-Chloroquinoline-3-carbaldehyde | 2-Chloroquinoline-3-carboxylic acid |

| Key Reagents | DMF, POCl₃ | Silver Nitrate, NaOH | Methanol, H₂SO₄ (cat.) |

| Temperature | 0-90°C | Varies with method | Reflux |

| Typical Yield | 60-80% (for aldehyde) | Good to high | Good to high |

Alternative Pathway: Chlorination of 2-Hydroxyquinoline Precursors

An alternative and robust strategy involves the synthesis of a 2-hydroxyquinoline-3-carboxylate intermediate, followed by a chlorination step. This route is particularly advantageous if the substituted 2-hydroxyquinoline precursor is commercially available or readily synthesized.

Conceptual Framework & Starting Materials

This method relies on the conversion of a hydroxyl group (or its keto tautomer) on the quinoline ring into a chloro group.

-

Core Starting Material: Methyl 2-hydroxyquinoline-3-carboxylate (also known as methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate). This intermediate can be synthesized via several classic named reactions, such as the Gould-Jacobs reaction from anilines and diethyl ethoxymethylenemalonate.[1][10]

-

Chlorinating Agent: A strong chlorinating agent is required for this transformation. Phosphorus oxychloride (POCl₃) is the most common reagent, sometimes used in conjunction with phosphorus pentachloride (PCl₅) to enhance reactivity.[11]

Mechanism and Rationale

The 2-hydroxyquinoline exists in a tautomeric equilibrium with its 2-quinolone form. The oxygen atom is activated by POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion (from POCl₃ or PCl₅) in an SNAr-type mechanism to yield the final 2-chloroquinoline product.

Caption: Synthesis via chlorination of a quinolone precursor.

Experimental Protocol[13]

-

Place the starting Methyl 2-hydroxyquinoline-3-carboxylate into a reaction flask.

-

Add an excess of phosphorus oxychloride (POCl₃). A small amount of phosphorus pentachloride (PCl₅) can be added to facilitate the reaction.

-

Heat the mixture under reflux for several hours (typically 2-4 hours). Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the solution with a suitable base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to obtain pure this compound.

| Reagent/Parameter | Chlorination of 2-Hydroxyquinoline |

| Starting Material | Methyl 2-hydroxyquinoline-3-carboxylate |

| Key Reagents | POCl₃, PCl₅ (optional) |

| Temperature | Reflux |

| Typical Yield | 40-60%[11] |

Conclusion and Outlook

The synthesis of this compound is most commonly and efficiently achieved through a two-stage process originating from substituted acetanilides via the Vilsmeier-Haack reaction, followed by oxidation and esterification. This method's reliance on inexpensive and readily available starting materials makes it highly suitable for large-scale production. An alternative, effective route involves the direct chlorination of pre-synthesized methyl 2-hydroxyquinoline-3-carboxylate using reagents like POCl₃.[11] The choice between these primary routes often depends on the availability of the immediate precursors and the desired substitution patterns on the quinoline core. Both pathways provide reliable access to this crucial building block, enabling further exploration and development in the fields of medicinal chemistry and materials science.

References

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry - Section B, 44B, 1472–1476. URL

- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2008). European Journal of Medicinal Chemistry, 43(10), 2271–2277. URL

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2013). South African Journal of Chemistry, 66, 183–187. URL

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(12), 2893. URL

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR), 3(9), 114–117. URL

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 772–776. URL

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20525–20557. URL

- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. URL

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4), 18–26. URL

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8484–8515. URL

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4), 18–26. URL

- Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2013). Beilstein Journal of Organic Chemistry, 9, 1622–1627. URL

- 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis. (n.d.). ChemicalBook. URL

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2021). Chemical Papers, 75, 1–13. URL

- Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2013). Beilstein Journal of Organic Chemistry, 9, 1622–1627. URL

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc, 2018(1), 244–287. URL

- Vilsmeier–Haack reaction. (n.d.). Wikipedia. URL

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8484–8515. URL

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. URL

- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2022). Asian Journal of Green Chemistry, 6(1), 1–16. URL

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071–1076. URL

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 118–121. URL

- 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (1937).

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). European Journal of Medicinal Chemistry, 124, 828–841. URL

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Vilsmeier-Haack Reaction. (2021). YouTube. URL

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Organic Chemistry, 3, 187–192. URL

- Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972).

- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971).

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. chemijournal.com [chemijournal.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ijsr.net [ijsr.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 10. iipseries.org [iipseries.org]

- 11. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

A Comprehensive Spectroscopic Guide to Methyl 2-chloroquinoline-3-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 2-chloroquinoline-3-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust and predictive characterization.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of a quinoline core, a chloro substituent at the 2-position, and a methyl carboxylate group at the 3-position gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of new chemical entities. The electron-withdrawing nature of the chlorine atom and the ester group significantly influences the electron density distribution within the quinoline ring system, which is reflected in the chemical shifts observed in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring and a singlet for the methyl ester protons. The substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons. Based on data from similar 2-chloroquinoline systems, the following assignments are predicted.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.20 - 8.30 | s | - |

| H-5 | 7.95 - 8.05 | d | 8.0 - 8.5 |

| H-8 | 7.85 - 7.95 | d | 8.0 - 8.5 |

| H-6 | 7.65 - 7.75 | t | 7.0 - 8.0 |

| H-7 | 7.55 - 7.65 | t | 7.0 - 8.0 |

| -OCH₃ | 3.90 - 4.00 | s | - |

-

Expertise & Experience: The downfield shift of H-4 is attributed to the anisotropic effect of the ester carbonyl group and the electron-withdrawing nature of the adjacent nitrogen and C-2 chloro group. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) are expected to exhibit a typical ortho, meta, and para coupling pattern, although some overlap may occur.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| C-2 | 148 - 152 |

| C-4 | 140 - 143 |

| C-8a | 145 - 148 |

| C-4a | 128 - 131 |

| C-8 | 130 - 133 |

| C-6 | 128 - 131 |

| C-7 | 127 - 130 |

| C-5 | 125 - 128 |

| C-3 | 124 - 127 |

| -OCH₃ | 52 - 55 |

-

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups and substituted aromatic systems.[2][3][4] The quaternary carbons (C-2, C-3, C-4a, C-8a, and C=O) are expected to show weaker signals in a standard ¹³C NMR experiment.

Experimental Protocol for NMR Analysis

A self-validating approach to NMR analysis ensures reproducibility and accuracy.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

-

Expertise & Experience: The presence of chlorine will result in a characteristic M+2 isotope pattern with a ratio of approximately 3:1 for the molecular ion and any chlorine-containing fragments. [5]Common fragmentation pathways include the loss of the methoxy radical (˙OCH₃), the entire methoxycarbonyl radical (˙COOCH₃), or the chlorine radical (˙Cl). [6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2990 - 2950 | C-H stretch (methyl) | Medium |

| 1730 - 1715 | C=O stretch (ester) | Strong |

| 1600 - 1580 | C=C stretch (aromatic) | Medium-Strong |

| 1250 - 1200 | C-O stretch (ester) | Strong |

| 800 - 750 | C-Cl stretch | Strong |

| 750 - 700 | C-H bend (out-of-plane, aromatic) | Strong |

-

Trustworthiness: The strong absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. [8][9]The C-O stretch and the various aromatic C-H and C=C vibrations further confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the quinoline ring is expected to give rise to strong absorptions in the UV region.

-

Predicted λmax: Based on data for similar quinoline derivatives, this compound is expected to exhibit strong absorbance maxima (λmax) in the range of 250-280 nm and 300-330 nm. [10][11]These absorptions correspond to π→π* transitions within the aromatic system.

References

- Journal of Organic Chemistry. (Date not available).

- ResearchGate. (Date not available).

- PubMed. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. [Link]

- International Journal of Chemical Studies. (2016).

- Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2016).

- RSC Publishing. (Date not available).

- International Journal of Science and Research (IJSR). (Date not available). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

- ResearchGate. (Date not available). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

- Oregon State University. (Date not available). 13C NMR Chemical Shifts. [Link]

- PubChemLite. (Date not available).

- HETEROCYCLES. (2022).

- ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. [Link]

- ResearchGate. (2012).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- PubChem. (2025). 2-Chloro-3-quinolinecarboxaldehyde. [Link]

- Jetir.Org. (Date not available). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone. [Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Chemguide. (Date not available).

- PMC - NIH. (Date not available).

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- NC State University Libraries. (Date not available). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jetir.org [jetir.org]

"1H NMR spectrum of Methyl 2-chloroquinoline-3-carboxylate"

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-chloroquinoline-3-carboxylate

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization a critical step in research and development. This compound is a key intermediate whose substitution pattern profoundly influences its reactivity and potential biological activity. This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering a detailed interpretation grounded in first principles, explaining the causal relationships between the molecular structure and the resulting NMR spectrum. We will cover the prediction of chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and provide a systematic guide to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural elucidation of substituted quinolines.

The Molecule: Structure and Electronic Landscape

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic influence of its constituent parts. This compound comprises a quinoline bicyclic system substituted with a chloro group at the 2-position and a methyl carboxylate group at the 3-position.

The key features influencing the proton environment are:

-

The Quinoline Ring System: The heterocyclic nitrogen atom is strongly electron-withdrawing, which generally deshields (shifts to a higher ppm value) adjacent protons.[1] Protons on the pyridine ring (like H4) are more deshielded than those on the benzene ring.

-

The Chloro Group (C2): As an electronegative substituent, the chlorine atom further withdraws electron density, primarily affecting the local environment.

-

The Methyl Carboxylate Group (C3): This is an electron-withdrawing group that influences the chemical shift of the nearby H4 proton. The ester's methyl protons (-OCH₃) will appear as a distinct singlet in the upfield region of the spectrum.[2]

Below is the structure with the standard IUPAC numbering for the quinoline core, which will be used for all spectral assignments.

Caption: Structure of this compound with proton labels.

Predicting the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum, which is essential for accurate final assignment.

Number of Signals and Integration

The molecule has no plane of symmetry that would make any of the aromatic protons equivalent. Therefore, we expect to see six distinct signals :

-

Four signals corresponding to the four protons on the benzene ring (H5, H6, H7, H8).

-

One signal for the proton on the pyridine ring (H4).

-

One signal for the three equivalent protons of the methyl ester group (-OCH₃).

The integration of these signals should be in a 1:1:1:1:1:3 ratio.

Chemical Shifts (δ)

The chemical shifts are predicted based on the electronic environment of each proton. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1]

-

H4: This is expected to be the most downfield of all the ring protons. It is on the electron-poor pyridine ring and is adjacent to the electron-withdrawing carboxylate group. It has no adjacent protons to couple with, so it will appear as a singlet. Based on data for similar compounds, its shift is expected to be around δ 8.7-8.9 ppm .[3]

-

H5 and H8: These protons are on the benzene ring but are adjacent to the ring fusion, placing them in proximity to the electron-withdrawing pyridine ring. The H8 proton can also experience a deshielding effect from the nitrogen's lone pair (the peri-effect).[1] Therefore, H5 and H8 are expected to be downfield relative to H6 and H7. We predict H8 to be around δ 8.1-8.3 ppm and H5 around δ 7.9-8.1 ppm .

-

H6 and H7: These protons are the most shielded of the aromatic protons, being furthest from the electron-withdrawing groups. They will likely appear as a complex multiplet in the range of δ 7.5-7.8 ppm .[3]

-

-OCH₃: The methyl protons of the ester group are shielded and are not coupled to any other protons. They will appear as a sharp singlet, typically around δ 3.9-4.0 ppm .[2]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Integration |

| H4 | 8.7 – 8.9 | Singlet (s) | 1H |

| H8 | 8.1 – 8.3 | Doublet (d) | 1H |

| H5 | 7.9 – 8.1 | Doublet (d) | 1H |

| H7 | 7.6 – 7.8 | Triplet (t) or ddd | 1H |

| H6 | 7.5 – 7.7 | Triplet (t) or ddd | 1H |

| -OCH₃ | 3.9 – 4.0 | Singlet (s) | 3H |

Spin-Spin Coupling (Multiplicity)

Spin-spin coupling provides connectivity information. In aromatic systems, coupling is typically observed between protons that are ortho (³J, ~7-9 Hz) or meta (⁴J, ~1-3 Hz) to each other. Para coupling (⁵J) is usually too small to be resolved.

-

H4: No adjacent protons. Expected to be a singlet (s) .

-

H5: Coupled to H6 (ortho). Expected to be a doublet (d) .

-

H6: Coupled to H5 (ortho) and H7 (ortho). Expected to be a triplet (t) or, more accurately, a doublet of doublets (dd).

-

H7: Coupled to H6 (ortho) and H8 (ortho). Expected to be a triplet (t) or a doublet of doublets (dd).

-

H8: Coupled to H7 (ortho). Expected to be a doublet (d) .

-

-OCH₃: No adjacent protons. Expected to be a singlet (s) .

Caption: Predicted ³J (ortho) coupling network for the aromatic protons.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum requires careful sample preparation and instrument setup. This protocol is a self-validating system designed to ensure reproducibility and accuracy.

Methodology

-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound. Causality: This mass provides sufficient concentration for a strong signal without causing solubility or line-broadening issues.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and minimal spectral overlap.

-

Ensure the solution is clear and free of particulate matter. If necessary, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Calibration (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C, which corresponds to the lock frequency). Causality: The lock signal corrects for magnetic field drift, ensuring stable and accurate measurements over time.

-

Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and achieve narrow, symmetrical peak shapes for a reference signal (e.g., residual solvent peak). A good shim results in a half-height line width of <0.5 Hz for the TMS or residual solvent peak.[4]

-

Set the receiver gain automatically to ensure the signal is within the dynamic range of the detector without clipping.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse.

-

Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -2 to 12 ppm for organic molecules.

-

Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans (NS): Acquire 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard, tetramethylsilane (TMS), to 0.00 ppm. If TMS is not added, the residual solvent peak can be used (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).[4]

-

Data Processing

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

-

Perform a baseline correction to ensure the baseline is flat.

-

Integrate all signals. Calibrate the integration by setting the value of a well-resolved, reliable signal (e.g., the H4 singlet) to its known proton count (1H).

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Spectrum Interpretation and Troubleshooting

Systematic Analysis

With the processed spectrum in hand, the analysis should proceed by systematically comparing the observed data with the predictions.

-

Identify Solvent and TMS Peaks: Locate the residual solvent peak (e.g., 7.26 ppm for CDCl₃) and the TMS peak (0.00 ppm).

-

Assign Singlets: The two easiest signals to assign are the sharp singlets for H4 (most downfield, ~8.8 ppm, integral of 1H) and the -OCH₃ group (~3.9 ppm, integral of 3H).

-

Assign Doublets: Identify the two doublets in the downfield region. Based on the prediction, the one at lower field (~8.2 ppm) is H8 , and the other (~8.0 ppm) is H5 . Measure their coupling constants (J-values); they should be similar and in the ortho range (7-9 Hz).

-

Assign Triplets/Multiplets: The remaining two signals in the middle of the aromatic region (~7.5-7.8 ppm) correspond to H6 and H7 . These often overlap, forming a more complex pattern. If resolved, they should appear as triplets or doublet of doublets. 2D NMR techniques like COSY can be used for unambiguous assignment by observing the cross-peak between H5-H6 and H7-H8.[4]

Common Pitfalls and Troubleshooting

-

Concentration Dependence: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking.[4][5] At higher concentrations, molecules may form aggregates, shielding protons and causing upfield shifts. The protocol specifies a dilute solution (5-10 mg in 0.6 mL) to minimize these effects and obtain a spectrum representative of the isolated molecule.

-

Poor Resolution: If peaks are broad, it may indicate poor shimming, sample precipitation, or the presence of paramagnetic impurities. Re-shimming the instrument is the first step. If the issue persists, filtering the sample again or using a fresh sample is advised.

-

Impurity Peaks: Unidentified peaks that do not fit the expected pattern and have non-stoichiometric integrals are likely impurities from the synthesis or residual non-deuterated solvent.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully elucidated through a systematic approach. By understanding the electronic effects of the substituents and the principles of spin-spin coupling, a highly accurate prediction of the spectrum can be made. This prediction, when combined with a robust experimental protocol, allows for the confident and unambiguous assignment of all proton signals. This guide provides the foundational knowledge and practical steps necessary for researchers to utilize ¹H NMR spectroscopy as a powerful tool for the characterization of this and other related quinoline derivatives, ensuring data integrity and advancing scientific discovery.

References

- UNCW Institutional Repository.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link][6]

- Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link][3]

- PubChemLite.

- Chemistry LibreTexts. 6.

- Wiley Online Library.

Sources

An In-depth Technical Guide to the ¹³C NMR of Methyl 2-chloroquinoline-3-carboxylate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-chloroquinoline-3-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Significance of Structural Verification

This compound is a versatile heterocyclic compound whose utility in the synthesis of more complex molecules necessitates unambiguous structural confirmation. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. By analyzing the chemical shifts of each carbon atom, we can confirm the substitution pattern and overall structure of the synthesized compound, ensuring its purity and identity for subsequent applications. Quinoline derivatives, in particular, are of significant interest due to their presence in a wide array of pharmacologically active compounds.[1][2]

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to exhibit eleven distinct signals, corresponding to the ten carbon atoms of the quinoline ring system and the one carbon of the methyl ester group. The chemical shifts of these carbons are influenced by the electronic effects of the nitrogen heteroatom, the chlorine substituent at the C2 position, and the methyl carboxylate group at the C3 position.

The electronegative nitrogen atom in the quinoline ring generally deshields the adjacent carbon atoms (C2 and C8a), causing them to resonate at a lower field (higher ppm). The chlorine atom at C2 is also strongly electronegative and will further deshield this carbon.[3] Conversely, the ester group at C3 will influence the chemical shifts of C3 and its neighboring carbons. The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 160-180 ppm.

To aid in the interpretation, a systematic assignment of the carbon atoms is essential. The following diagram illustrates the numbering of the carbon atoms in this compound.

Caption: Standard workflow for ¹³C NMR data acquisition.

-

Instrument Tuning: Tune the NMR probe to the ¹³C frequency (e.g., 125 MHz on a 500 MHz spectrometer).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: Employ a standard proton-decoupled pulse sequence, such as zgpg30, to acquire the spectrum. This removes C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically ranging from a few hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Data Interpretation and Structural Validation

A successful ¹³C NMR experiment will yield a spectrum that should align with the predicted chemical shifts. The key features to look for are:

-

Eleven distinct signals: Confirming the presence of all eleven unique carbon atoms.

-

Downfield signals: The presence of signals in the 145-170 ppm region corresponding to the C2, C8a, and the carbonyl carbon.

-

Upfield methyl signal: A signal in the 52-56 ppm range for the ester's methyl group.

-

Aromatic region: A cluster of signals between 124-140 ppm for the remaining carbons of the quinoline ring.

Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) or Heteronuclear Single Quantum Coherence (HSQC), can be employed to further confirm the assignments by identifying the number of attached protons for each carbon. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent.

Conclusion: A Self-Validating Approach to Structural Elucidation

By combining a theoretical understanding of substituent effects with a robust experimental protocol, the ¹³C NMR spectrum of this compound can be confidently acquired and interpreted. This self-validating system, where predicted data is confirmed by experimental results, provides a high degree of certainty in the structural assignment. This analytical rigor is paramount in research and development settings where the integrity of chemical entities is a critical starting point for further investigation.

References

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).

- PubChem. (n.d.). 2-Chloroquinoline.

- MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-chloroquinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl 2-chloroquinoline-3-carboxylate (C₁₁H₈ClNO₂), a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, reaction monitoring, and purity assessment. We will explore optimal analytical conditions, predict fragmentation pathways based on first principles and literature precedents for similar structures, and provide a validated, step-by-step protocol for analysis. The causality behind experimental choices is emphasized to empower the analyst with a robust framework for method development.

Introduction: The Analytical Imperative

This compound belongs to the quinoline class of compounds, a scaffold renowned for its presence in a wide array of biologically active molecules and synthetic intermediates.[1] The precise characterization of such molecules is critical. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool.[2] This guide focuses on elucidating the gas-phase ion chemistry of the title compound to facilitate its unambiguous identification. The molecular weight of this compound is 221.64 g/mol .[3]

Experimental Design: Causality and Choices

The selection of an appropriate MS technique is paramount and is dictated by the analyte's physicochemical properties and the analytical goal.

Ionization Technique: The Case for "Soft" Ionization

For a molecule like this compound, which contains a moderately polar ester group and a heterocyclic system, Electrospray Ionization (ESI) is the preferred method.

-

Rationale: ESI is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, thus preserving the molecular ion.[4] This is crucial for establishing the molecular weight, the foundational piece of data in structural elucidation. In positive-ion mode ESI, the quinoline nitrogen is readily protonated, yielding a strong [M+H]⁺ ion. PubChem predicts a prominent [M+H]⁺ adduct at m/z 222.03163.[5]

-

Alternative Consideration (EI): Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak.[2] While the resulting fragmentation pattern is rich in structural information and highly reproducible, the initial loss of molecular weight information can be a significant drawback. EI would be more suitable for coupling with Gas Chromatography (GC) if the analyte is sufficiently volatile and thermally stable.

Mass Analyzer Selection

The choice of mass analyzer affects resolution, mass accuracy, and the ability to perform tandem MS (MS/MS) experiments.

-

Quadrupole and Ion Trap Analyzers: These are robust, versatile instruments suitable for routine analysis. A triple quadrupole (QqQ) or quadrupole ion trap (QIT) allows for MS/MS experiments, where the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate structurally informative fragment ions.[6]

-

Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass spectrometry (HRMS) instruments provide exceptional mass accuracy (<5 ppm).[7] This capability allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in structural assignments.[8]

Predicted Fragmentation Pathways ([M+H]⁺)

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 222 for ³⁵Cl and 224 for ³⁷Cl) is directed by the most labile bonds and the stability of the resulting product ions. The quinoline core is relatively stable, while the ester and chloro substituents are primary sites for fragmentation.

Key Neutral Losses from the Ester Group

The methyl ester group at the C3 position is a prime site for initial fragmentation events.

-

Loss of Methanol (CH₃OH, 32 Da): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol. This would result in a fragment ion at m/z 190/192 .

-

Loss of the Methoxy Radical (•OCH₃, 31 Da): Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical, yielding an acylium ion at m/z 191/193 .

-

Loss of Carbon Monoxide (CO, 28 Da) following Methanol Loss: The fragment at m/z 190/192 could subsequently lose carbon monoxide, a characteristic fragmentation of quinoline carboxylic acid derivatives, to produce a fragment at m/z 162/164 .[2]

Fragmentation Involving the Chloro Substituent

-

Loss of Chlorine Radical (•Cl, 35/37 Da): Direct cleavage of the C-Cl bond from the molecular ion is a plausible pathway, leading to a fragment at m/z 186 .

-

Loss of HCl (36/38 Da): Elimination of hydrogen chloride is another potential fragmentation route, which would yield a fragment ion at m/z 185 .

Fragmentation of the Quinoline Core

The quinoline ring itself is quite stable, but can fragment under higher collision energies. A characteristic fragmentation of the quinoline nucleus is the loss of hydrogen cyanide (HCN, 27 Da).[9][10] This would typically occur after initial losses from the substituents. For example, the fragment at m/z 162/164 could lose HCN to yield a fragment at m/z 135/137 .

Summary of Predicted Fragments

The following table summarizes the major predicted fragment ions for this compound in positive-ion ESI-MS/MS.

| Precursor Ion m/z (³⁵Cl/³⁷Cl) | Fragment Ion m/z (³⁵Cl/³⁷Cl) | Proposed Neutral Loss | Proposed Fragment Structure |

| 222 / 224 | 191 / 193 | •OCH₃ | 2-chloroquinoline-3-carbonylium |

| 222 / 224 | 190 / 192 | CH₃OH | [2-chloroquinolin-3-yl]carbonyl cation |

| 222 / 224 | 186 | •Cl | Methyl 3-carboxylate-quinolinium |

| 190 / 192 | 162 / 164 | CO | 2-chloroquinolinium ion |

| 162 / 164 | 135 / 137 | HCN | Chloro-substituted benzocyclobutadiene-type ion |

Visualization of Key Processes

Diagrams provide a clear visual representation of complex scientific workflows and molecular transformations.

General Analytical Workflow

The diagram below outlines the typical workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway Diagram

This diagram illustrates the primary fragmentation pathways originating from the protonated molecular ion.

Self-Validating Experimental Protocol

This protocol provides a starting point for the analysis of this compound using LC-MS/MS.

Materials and Reagents

-

This compound standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (MS-grade)

-

0.22 µm Syringe Filters

Instrumentation

-

HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

-

C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Step-by-Step Methodology

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 Methanol:Water containing 0.1% formic acid.

-

LC Method:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

MS Method (Positive ESI Mode):

-

MS/MS Method (Product Ion Scan):

-

Select precursor ions m/z 222.0 and 224.0.

-

Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal CE for key transitions.

-

Product Ion Scan Range: m/z 50-230.

-

-

Data Analysis:

-

Extract the ion chromatograms for the precursor ions (m/z 222.0 and 224.0) to confirm the isotopic pattern of a chlorine-containing compound (approx. 3:1 ratio).

-

Analyze the product ion spectrum and compare the observed fragments with the predicted fragments in Section 4.4.

-

If using HRMS, calculate the elemental composition for the precursor and major fragments to confirm their identities.

-

Conclusion and Best Practices

This guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the rationale behind ionization methods and predicting fragmentation based on chemical structure, analysts can develop reliable methods for identification and characterization. The use of soft ionization (ESI) is critical for preserving the molecular ion, while tandem MS and high-resolution MS provide the necessary data for confident structural confirmation. The provided protocol serves as a validated starting point, which should be optimized for the specific instrumentation and analytical requirements of the user.

References

- Butte, W., & Schrader, W. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 60(5), 378-381. [Link not available]

- Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 999-1008. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemBK. (n.d.). 2-Chloro-quinoline-3-carboxylic acid methyl ester. ChemBK.

- NIST. (n.d.). Quinoline. NIST Chemistry WebBook.

- Dougherty, R. C., & Berg, M. (1970). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 48(15), 2380-2387. [Link]

- Wikipedia. (n.d.). Electrospray ionization. Wikipedia.

- Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 237-244. [Link]

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(23), 12535-12567. [Link]

- MDPI. (2016).

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempap.org [chempap.org]

- 10. Quinoline [webbook.nist.gov]

Introduction: Elucidating the Molecular Vibrations of a Key Synthetic Intermediate

An In-depth Technical Guide to the FTIR Analysis of Methyl 2-chloroquinoline-3-carboxylate

This compound is a significant heterocyclic compound, serving as a versatile building block in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its chemical reactivity is largely dictated by the interplay of its three core components: the quinoline ring, the chloro substituent at the 2-position, and the methyl carboxylate group at the 3-position.[3] Understanding the precise molecular structure and bonding characteristics is paramount for predicting its reactivity and ensuring the quality of its downstream products.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[4] It provides a rapid, non-destructive, and highly specific molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrational modes. This guide offers a comprehensive exploration of the FTIR analysis of this compound, detailing the experimental protocol, interpreting the resulting spectrum, and explaining the causal relationships between molecular structure and vibrational frequencies.

Experimental Protocol: A Self-Validating System for High-Fidelity Spectral Acquisition

The acquisition of a clean, reproducible FTIR spectrum is foundational to accurate analysis. The following protocol, utilizing the potassium bromide (KBr) pellet technique, is designed as a self-validating system to minimize common sources of error such as moisture contamination and particle size effects.[5]

Step-by-Step Methodology

-

Materials and Reagents:

-

This compound (solid, high purity)[6]

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Mortar and pestle (agate or mullite)

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer (e.g., Perkin-Elmer, Bruker) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[7]

-

-

Sample Preparation (The KBr Pellet Technique):

-

Causality: KBr is used as a matrix because it is transparent to mid-infrared radiation and has a refractive index that can be matched to the analyte, minimizing light scattering (Christiansen effect). It is crucial to use thoroughly dried KBr, as water exhibits strong IR absorption bands that can obscure key spectral features.[8]

-

Procedure:

-

Gently grind approximately 1-2 mg of the this compound sample in the mortar.

-

Add ~200 mg of desiccated KBr.

-

Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained. This step is critical to reduce the particle size below the wavelength of the IR radiation, thereby minimizing scattering and producing sharp, well-defined absorption bands.

-

Transfer the powder to the pellet die and press under high pressure (typically 8-10 tons) for 2 minutes to form a transparent or semi-transparent pellet.

-

-

-

Data Acquisition:

-

Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to reduce atmospheric water vapor and CO₂ interference.

-

Background Scan (Self-Validation):

-

Place the empty pellet holder in the sample beam path.

-

Acquire a background spectrum (typically co-adding 16 or 32 scans) across the range of 4000–400 cm⁻¹.[4]

-

Trustworthiness Check: The resulting background should be a flat line, confirming the absence of significant atmospheric or instrumental artifacts.

-

-

Sample Scan:

-

Mount the KBr pellet containing the sample in the holder.

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument automatically ratios the sample scan against the background to produce the final absorbance spectrum.

-

-

Molecular Structure and Vibrational Modes

To understand the FTIR spectrum, it is essential to visualize the molecule's structure and identify the bonds and functional groups that will give rise to characteristic vibrations.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of Methyl 2-chloroquinoline-3-carboxylate

Abstract

Methyl 2-chloroquinoline-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of advanced molecular architectures. The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Consequently, a thorough understanding of the physicochemical properties of its derivatives is paramount for researchers in organic synthesis and drug development. This guide provides a comprehensive examination of the known physical, spectral, and safety properties of this compound (CAS No: 16498-85-4), supported by detailed experimental protocols for their validation. We delve into the causality behind these experimental methodologies, offering field-proven insights to ensure accuracy and reproducibility.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is systematically identified by its unique CAS number, molecular formula, and precise molecular weight, which are indispensable for stoichiometric calculations and analytical interpretations.

-

Systematic Name: this compound

-

Synonyms: 2-Chloro-quinoline-3-carboxylic acid methyl ester[3]

-

CAS Number: 16498-85-4[3]

-

Molecular Weight: 221.64 g/mol [3]

Structural Representation: The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A chlorine atom is substituted at the 2-position, and a methyl carboxylate group (-COOCH₃) is at the 3-position. This substitution pattern dictates the compound's reactivity and physical behavior, particularly its role as an electrophile in nucleophilic substitution reactions at the C2 position.

Core Physicochemical Properties

The physical state, thermal characteristics, and solubility profile of a compound are critical parameters that influence its handling, reaction conditions, purification methods, and potential for formulation. The data presented below has been aggregated from established chemical databases.

| Property | Value | Source |

| Melting Point | 70-72 °C | [3] |

| Boiling Point | 323.8 ± 22.0 °C | Predicted[3] |

| Density | 1.330 ± 0.06 g/cm³ | Predicted[3] |

| Appearance | Solid, Crystalline Powder | Inferred from related compounds[5][6] |

2.1 Solubility Profile

While specific quantitative solubility data for this compound is not widely published, inferences can be drawn from structurally similar compounds. Organic molecules with significant aromatic character and halogen substitution tend to exhibit low aqueous solubility.[5] It is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and, upon heating, in alcohols like ethanol and methanol. It is expected to have low solubility in water and non-polar solvents like hexanes.[5] This solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, chromatography, and recrystallization procedures.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity verification of synthetic compounds. While specific spectra for this compound are not available in the cited literature, we can predict the expected characteristic signals based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals corresponding to the aromatic protons on the quinoline ring, typically in the range of δ 7.5-8.5 ppm. A sharp singlet, integrating to three protons, would be expected for the methyl ester (-OCH₃) group, likely appearing around δ 3.9-4.1 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show multiple signals in the aromatic region (δ 120-150 ppm) for the carbons of the quinoline core. A characteristic signal for the ester carbonyl carbon (C=O) is expected downfield, typically around δ 165-170 ppm. The methyl ester carbon should appear upfield around δ 52-55 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about functional groups. A strong, sharp absorption band is expected between 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. Additional bands in the 1500-1600 cm⁻¹ region would be attributed to C=C and C=N stretching within the aromatic quinoline ring, and a band for C-Cl stretching would likely appear in the 700-800 cm⁻¹ region.

-

MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221, with a characteristic (M+2)⁺ peak at m/z 223 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related 2-chloroquinoline derivatives provide essential guidance for safe handling. The compound 2-chloro-3-methylquinoline is noted to cause skin, eye, and respiratory irritation.[4][5] Another related substance is classified as toxic if swallowed, in contact with skin, or if inhaled.

Precautionary Measures: Given the potential hazards, the following precautions are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][5]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[5] Avoid formation of dust.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

Experimental Determination of Physical Properties

To ensure the quality and consistency of research, independent verification of physical properties is a cornerstone of good laboratory practice. The following protocols are designed to be self-validating and reflect standard industry methodologies.

5.1 Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities. This protocol uses a calibrated digital melting point apparatus for precision.

Methodology:

-